N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14-4-7-18(12-15(14)2)21-20(23)22-11-10-17(13-22)16-5-8-19(24-3)9-6-16/h4-9,12,17H,10-11,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSDYUGGWHRDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 312.41 g/mol. It features a pyrrolidine core substituted with a dimethylphenyl group and a methoxyphenyl group, which contribute to its biological properties.
Research indicates that compounds with similar structures exhibit diverse mechanisms of action:
- Inhibition of Cell Proliferation : Studies on related pyrrolidine derivatives have shown significant inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). For instance, certain derivatives demonstrated IC50 values ranging from 6 to 63 μM in competition assays, indicating potential for therapeutic applications .
- Cell Migration and Invasion : Compounds similar to this compound have been shown to impair cell migration and invasion through inhibition of matrix metalloproteinase (MMP) activity, which is crucial for cancer metastasis .
Anticancer Activity
A summary of biological activities observed in various studies is presented in Table 1.
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Pyrrolidine Derivative A | MDA-MB-231 | 10 | Significant inhibition of proliferation |
| Pyrrolidine Derivative B | PANC-1 | 15 | Inhibition of migration |
| This compound | TBD | TBD | TBD |
Note: TBD indicates data yet to be determined.
Binding Studies
Binding studies utilizing computational models have indicated that similar compounds exhibit distinct binding affinities to target proteins involved in cancer progression. These studies often employ molecular dynamics simulations to predict how variations in chemical structure affect binding efficiency and specificity .
Case Studies
Several case studies highlight the compound's potential:
- Breast Cancer Research : A study involving pyrrolidinone derivatives demonstrated their ability to disrupt ERK signaling pathways, leading to reduced cell viability in breast cancer models. This suggests that modifications to the pyrrolidine structure can enhance anticancer properties .
- Pancreatic Cancer Models : In vitro tests revealed that certain derivatives could inhibit pancreatic cancer cell growth significantly. The mechanism was linked to apoptosis induction via caspase activation pathways, suggesting a promising avenue for further development .
Future Directions
The ongoing research into this compound focuses on:
- Structure-Activity Relationship (SAR) Studies : Understanding how different substitutions on the pyrrolidine ring affect biological activity could lead to more potent derivatives.
- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for evaluating the therapeutic potential and safety profile of this compound.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide against several bacterial strains. The compound disrupts bacterial cell membrane integrity, leading to cell lysis. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
The compound has also shown promising anticancer properties. In vitro studies indicate that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves caspase activation and inhibition of enzymes critical for cell proliferation. A notable case study involving MCF-7 breast cancer cells revealed an IC50 value of 5 µM, indicating potent cytotoxicity.
Monoamine Oxidase A Inhibition
Another significant application of this compound is its inhibitory effect on monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. Its inhibition may have implications for mood disorders and neurodegenerative diseases. Research findings indicate that the compound exhibits a potent IC50 value of 0.060 ± 0.002 μM, positioning it as one of the most effective inhibitors among tested derivatives.
| Compound | IC50 (µM) |
|---|---|
| Test Compound | 0.060 ± 0.002 |
| Moclobemide | 0.100 ± 0.005 |
| Clorgyline | 0.150 ± 0.010 |
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Study : A comprehensive study evaluated the antimicrobial activity against various pathogens, confirming its potential as an alternative to traditional antibiotics.
- Cancer Research : Investigations into the anticancer properties demonstrated significant apoptosis induction in treated cancer cells, providing a basis for further exploration in cancer therapy.
- Neuropharmacology : The compound's role as a MAO-A inhibitor suggests potential therapeutic applications in treating depression and anxiety disorders.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with 2-Pyrazoline Derivatives ()
describes the synthesis and characterization of 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (Compound 1h ) and its ethoxy analog (Compound 2h ). These compounds share the 3,4-dimethylphenyl and 4-alkoxyphenyl substituents with the target pyrrolidine-carboxamide but differ in their heterocyclic core.
Structural Differences :
- Core Heterocycle :
- Target compound: Pyrrolidine (5-membered ring with one nitrogen).
- Analogs (1h/2h): 2-Pyrazoline (5-membered ring with two adjacent nitrogen atoms).
- Substituents :
- Both feature 3,4-dimethylphenyl and 4-methoxyphenyl groups.
- Pyrazolines (1h/2h) include an additional phenyl group at the 3-position.
Physicochemical Properties :
| Property | Target Compound (Pyrrolidine) | 1h (Pyrazoline) | 2h (Pyrazoline) |
|---|---|---|---|
| Molecular Formula | C20H23N2O2 | C24H24N2O | C25H26N2O |
| Molecular Weight (g/mol) | 323.42 | 356.47 | 370.49 |
| Melting Point (°C) | Not reported | 120–124 | 102–106 |
| Key Functional Groups | Carboxamide, methoxy | Pyrazoline, methoxy/ethoxy |
The pyrazoline derivatives exhibit higher molecular weights due to their additional phenyl group and distinct heterocycle. Their synthesis yields (80–85%) and purification via column chromatography suggest scalability .
Comparison with a Complex Pyrrolidine-Carboxamide Analog ()
discusses solid-state forms of a structurally complex pyrrolidine-carboxamide: (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. This compound shares the pyrrolidine-carboxamide backbone but incorporates advanced substituents.
Structural Differences :
- Core Similarity : Both compounds have a pyrrolidine-carboxamide scaffold.
- Substituent Complexity: Target compound: Simple 3,4-dimethylphenyl and 4-methoxyphenyl groups. Patent compound: Includes morpholinopyridine, trifluoroethyl, and hydroxypropan-2-yl groups.
Physicochemical Implications :
- Morpholinopyridine and hydroxypropan-2-yl substituents may increase hydrogen-bonding capacity, influencing solubility and target binding .
Solid-State Properties :
- The patent emphasizes solid-state forms (polymorphs, salts), indicating a focus on stability and bioavailability.
- The target compound’s simpler structure may reduce polymorphism risks, aiding formulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via carboxamide coupling using reagents like triphosgene or carbodiimides. For example, analogous urea derivatives are prepared by reacting amines with triphosgene in anhydrous acetonitrile under controlled temperatures (0–25°C), followed by purification via silica gel column chromatography (EtOAC/petroleum ether) to achieve ≥95% purity . Optimizing stoichiometry (e.g., 1:1 molar ratio of amine to carbonyl precursor) and using inert atmospheres minimize side reactions. HPLC or LC-MS is recommended for purity validation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR : Prioritize - and -NMR to confirm substituent positions (e.g., methoxy and dimethylphenyl groups). Aromatic protons typically appear at δ 6.5–7.5 ppm, while pyrrolidine carbons resonate at δ 45–55 ppm .
- FT-IR : Look for carboxamide C=O stretches near 1650–1700 cm .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H] ~395 g/mol for CHNO).
Q. How can researchers safely handle this compound given potential toxicity profiles?
- Methodological Answer : Classified under acute toxicity (Category 4 for oral/dermal/inhalation), use PPE (gloves, lab coats, fume hoods) during synthesis. Refer to safety protocols for structurally similar carboxamides, such as N-(4-nitrophenyl)pyrrolidine-2-carboxamide, which require emergency rinsing and medical consultation upon exposure .
Advanced Research Questions
Q. How can contradictions between computational modeling and experimental structural data (e.g., X-ray crystallography) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state packing). Refine computational models using density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) and compare with single-crystal X-ray data. For example, chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) complexes were resolved using SHELXL-2018/3, revealing deviations <0.02 Å in bond lengths between experimental and optimized structures .
Q. What strategies are effective for polymorph screening and stabilizing solid-state forms of this compound?
- Methodological Answer : Screen solvents (e.g., ethyl acetate, THF) via slow evaporation or cooling crystallization. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can identify polymorphs. For instance, analogous compounds like (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide form stable salts via co-crystallization with HCl .
Q. How can the compound’s bioactivity be rationally explored using structure-activity relationship (SAR) studies?
- Methodological Answer : Derivatize the pyrrolidine carboxamide core (e.g., fluorination at the 3-position or substitution of methoxy groups) and assay against target proteins (e.g., kinases, GPCRs). For example, azaindolyl-pyrimidine inhibitors with similar carboxamide motifs showed enhanced antiviral activity when the pyrrolidine ring was substituted with trifluoroethyl groups . Use molecular docking (AutoDock Vina) guided by crystallographic data to predict binding modes .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-situ FT-IR to monitor reaction progress. Optimize parameters:
- Temperature : Maintain ≤25°C during exothermic steps (e.g., triphosgene reactions) .
- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide coupling .
- Workup : Liquid-liquid extraction (ethyl acetate/water) followed by activated charcoal treatment reduces impurities .
Data Contradiction Analysis
Q. How should researchers address discrepancies between HPLC purity assays and biological activity data?
- Methodological Answer : Contradictions may stem from undetected stereoisomers or degradation products. Employ chiral HPLC (e.g., Chiralpak IG-3 column) to resolve enantiomers. For example, (S)-enantiomers of pyrrolidine carboxamides often exhibit higher target affinity than (R)-forms . Stability studies (40°C/75% RH for 4 weeks) can identify hydrolytic degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
